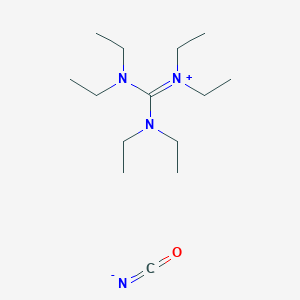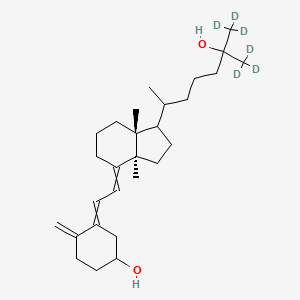
26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 is a synthetic analog of vitamin D3, specifically designed to investigate the biological significance of 26-hydroxylation of vitamin D3. This compound is characterized by the substitution of hydrogen atoms with fluorine atoms at positions 26 and 27, resulting in enhanced biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 26,26,26,27,27,27-hexafluoro-25-hydroxyvitamin D3 involves multiple steps. One common method starts with 24-tosyloxy-25,26,27-trinorcholest-5-en-3-yl tetrahydropyranyl ether. This intermediate undergoes a series of reactions, including fluorination and hydroxylation, to yield the desired compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves advanced organic synthesis techniques, including the use of protective groups and selective fluorination reagents. The process requires precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 has several scientific research applications:
Mechanism of Action
The mechanism of action of 26,26,26,27,27,27-hexafluoro-25-hydroxyvitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it modulates the expression of genes involved in calcium and phosphate homeostasis. The fluorine atoms enhance the compound’s stability and prolong its biological activity by reducing its metabolic degradation .
Comparison with Similar Compounds
1,25-Dihydroxyvitamin D3: The native hormone with similar biological functions but lower stability.
26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3: A more potent analog with enhanced activity.
25-Hydroxyvitamin D3-26,26,26,27,27,27-d6: A deuterated analog used as a biomarker.
Uniqueness: 26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 is unique due to its enhanced stability and prolonged biological activity compared to its non-fluorinated counterparts. The presence of fluorine atoms significantly reduces its metabolic degradation, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H46O2 |
|---|---|
Molecular Weight |
420.7 g/mol |
IUPAC Name |
3-[2-[(3aS,7aR)-3a,7a-dimethyl-1-[7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H46O2/c1-20-11-14-24(29)19-22(20)12-13-23-10-8-17-28(6)25(15-18-27(23,28)5)21(2)9-7-16-26(3,4)30/h12-13,21,24-25,29-30H,1,7-11,14-19H2,2-6H3/t21?,24?,25?,27-,28+/m0/s1/i3D3,4D3 |
InChI Key |
HVIKBKNRBBKHKC-GSWSTAFHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCCC(C)C1CC[C@@]2([C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C)C)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2(C1(CCCC2=CC=C3CC(CCC3=C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



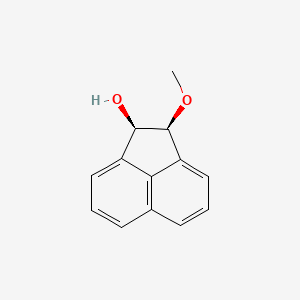


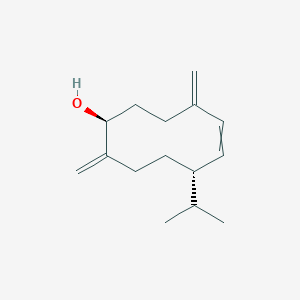
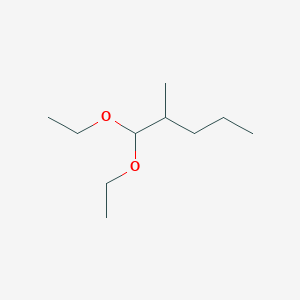
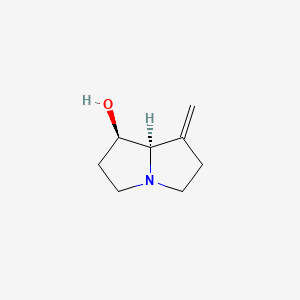
![2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14455764.png)
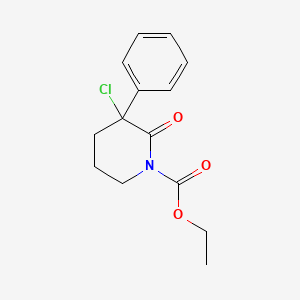
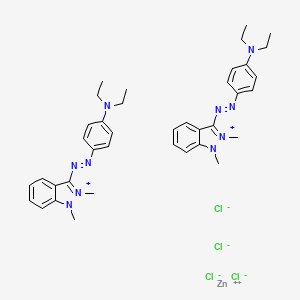
![1,2,4-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14455781.png)

![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
